molecular formula C12H14N2O4S B5230397 N-[(benzylamino)carbonothioyl]aspartic acid

N-[(benzylamino)carbonothioyl]aspartic acid

Cat. No. B5230397
M. Wt: 282.32 g/mol
InChI Key: XCKYOHLCMKRVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(benzylamino)carbonothioyl]aspartic acid, also known as benzylthioaspartate (BTA), is a synthetic compound that has been widely used in scientific research. BTA is an inhibitor of the sodium-potassium pump, which plays a crucial role in maintaining the electrochemical gradients across cell membranes.

Mechanism of Action

BTA inhibits the sodium-potassium pump by binding to the extracellular domain of the alpha subunit of the pump. This binding prevents the pump from transporting sodium and potassium ions across the cell membrane, leading to a depolarization of the cell membrane and altered cellular ion homeostasis.
Biochemical and Physiological Effects:
BTA has been shown to have a number of biochemical and physiological effects. BTA has been shown to increase intracellular sodium and calcium concentrations, alter mitochondrial function, and induce oxidative stress. BTA has also been shown to alter the activity of various ion channels, including voltage-gated calcium channels and potassium channels.

Advantages and Limitations for Lab Experiments

BTA has several advantages for use in lab experiments. BTA is a potent and specific inhibitor of the sodium-potassium pump, making it a useful tool for studying the role of the pump in various physiological processes. BTA is also stable and can be easily synthesized in large quantities. However, BTA has some limitations for lab experiments. BTA is toxic at high concentrations, and its effects on cellular physiology may be complex and difficult to interpret.

Future Directions

There are several future directions for research on BTA. One area of research is the development of new compounds that can selectively target different isoforms of the sodium-potassium pump. Another area of research is the use of BTA in combination with other inhibitors to study the role of the sodium-potassium pump in various physiological processes. Finally, the use of BTA in animal models of disease may provide insights into the role of the sodium-potassium pump in disease pathogenesis.

Synthesis Methods

BTA can be synthesized by reacting N-benzylcarbamothioic acid with L-aspartic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields BTA as a white crystalline solid with a melting point of 220-225°C.

Scientific Research Applications

BTA has been widely used in scientific research to study the role of the sodium-potassium pump in various physiological processes. BTA has been shown to inhibit the sodium-potassium pump in a dose-dependent manner, leading to depolarization of the cell membrane and altered cellular ion homeostasis. BTA has been used to study the role of the sodium-potassium pump in cardiac function, neuronal excitability, and renal physiology.

properties

IUPAC Name

2-(benzylcarbamothioylamino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c15-10(16)6-9(11(17)18)14-12(19)13-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKYOHLCMKRVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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